Mephenesin nicotinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28060-95-9 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-12-5-2-3-7-15(12)20-10-14(18)11-21-16(19)13-6-4-8-17-9-13/h2-9,14,18H,10-11H2,1H3 |
InChI Key |
KCCUXQNIEYYDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Synthesis Pathways of Mephenesin (B1676209) Nicotinate (B505614)
Mephenesin nicotinate is synthesized through the esterification of mephenesin with nicotinic acid. This reaction involves the formation of an ester bond between the hydroxyl group of mephenesin and the carboxyl group of nicotinic acid.
One common approach to synthesizing esters like this compound is the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst. In the case of this compound, mephenesin acts as the alcohol and nicotinic acid provides the carboxyl group.
Another potential pathway involves the use of a more reactive derivative of nicotinic acid, such as nicotinoyl chloride. The reaction of nicotinoyl chloride with mephenesin would also yield this compound. This method can sometimes be more efficient as acid chlorides are generally more reactive than their corresponding carboxylic acids.
A study mentions the combination of mephenesin and methyl nicotinate in a topical ointment formulation. uspharmacist.comdrugbank.com While this does not describe the synthesis of this compound itself, it highlights the use of its constituent parts in pharmaceutical preparations. The synthesis of this compound involves the chemical joining of these two types of molecules.
Exploration of Mephenesin Analogs and Derivatives
The structural framework of mephenesin has been a template for the synthesis of various analogs and derivatives. Researchers have modified different parts of the mephenesin molecule to investigate structure-activity relationships.
One area of exploration has been the synthesis of thiophene (B33073) analogs of mephenesin. capes.gov.br In these compounds, the phenyl group of mephenesin is replaced by a thiophene ring. This modification allows for the study of how the aromatic system influences the compound's properties.
The synthesis of other derivatives has also been reported, where different functional groups are introduced or modified on the mephenesin scaffold. oup.com These modifications can include changes to the propanediol (B1597323) side chain or substitutions on the aromatic ring.
Furthermore, mephenesin has been used as a starting material or an internal standard in the development of analytical methods for related compounds, such as guaifenesin. nih.gov This often involves derivatization of the hydroxyl groups to make the molecules suitable for techniques like gas chromatography. nih.govscience.govtcichemicals.com For instance, derivatization with pentafluorobenzyl bromide has been used for analysis by negative ion atmospheric pressure chemical ionization mass spectrometry. ntu.edu.tw
The synthesis of mephenoxalone, a related tranquilizer, has been achieved from an intermediate derived from (o-methoxy)phenoxyacetaldehyde, showcasing the chemical versatility of mephenesin-like structures. researchgate.net
Synthesis of Nicotinate Derivatives and Related Esters
The synthesis of nicotinate esters, which are structurally related to the nicotinate portion of this compound, has been extensively studied. These methods are relevant as they can often be adapted for the synthesis of this compound.
A common method for preparing nicotinic acid esters is through the direct esterification of nicotinic acid with an alcohol. google.com This reaction can be catalyzed by strong acids like sulfuric acid. chemicalbook.com For example, methyl nicotinate is synthesized by reacting nicotinic acid with methanol (B129727) in the presence of a sulfuric acid catalyst. chemicalbook.com
Another approach is transesterification, where an existing ester of nicotinic acid is reacted with a different alcohol. google.comgoogleapis.com For instance, menthyl nicotinate can be prepared by the transesterification of a C1-C4 alkyl ester of nicotinic acid with menthol. google.comgoogleapis.com
The use of nicotinoyl chloride, often as its hydrochloride salt, provides a more reactive starting material for ester synthesis. google.commdpi.com This can be reacted with an alcohol in the presence of a base to yield the desired nicotinate ester. mdpi.com
More advanced methods include palladium-catalyzed cross-coupling reactions to synthesize substituted nicotinates. For example, ethyl nicotinate-5-boronic acid pinacol (B44631) ester has been synthesized and used in Suzuki coupling reactions to create C2-C5 heteroarylnicotinates. tandfonline.com
The table below summarizes various synthetic methods for nicotinate esters.
| Starting Material | Reagent(s) | Product | Reference(s) |
| Nicotinic acid | Methanol, Sulfuric acid | Methyl nicotinate | chemicalbook.com |
| Nicotinic acid | Water-immiscible monohydroxy aliphatic alcohol | Nicotinic acid ester | google.com |
| C1-C4 alkyl ester of nicotinic acid | Menthol, Alkaline catalyst | Menthyl nicotinate | google.comgoogleapis.com |
| Pyridinecarboxylic acid | Thionyl chloride, DMF, Alcohol, Triethylamine | Nicotinate ester | mdpi.com |
| Ethyl 5-bromonicotinate | Bis(pinacolato)diboron, Pd catalyst | Ethyl nicotinate-5-boronic acid pinacol ester | tandfonline.com |
Molecular Mechanisms of Action
Central Nervous System Modulation by Mephenesin (B1676209)
Mephenesin exerts its therapeutic effects by depressing the central nervous system (CNS), specifically targeting the spinal cord and brain to induce muscle relaxation. patsnap.commedtigo.com Its action is primarily achieved through the modulation of neurotransmitter systems and the inhibition of specific neural pathways, rather than a direct effect on skeletal muscles. medtigo.com
Mephenesin is understood to enhance the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter within the CNS. patsnap.com By potentiating GABAergic transmission, mephenesin increases the inhibitory signals to motor neurons. patsnap.commedtigo.com This amplified inhibition leads to a reduction in neuronal excitability, resulting in decreased muscle tone and the alleviation of muscle spasms. patsnap.com Some literature describes its action as that of a GABA receptor agonist, binding to these receptors to suppress motor neuron activity. medtigo.com
In addition to enhancing inhibitory pathways, mephenesin also dampens excessive neuronal activity by regulating excitatory neurotransmitters such as glutamate. patsnap.com Research indicates that mephenesin can reduce the release of these excitatory substances, further contributing to its muscle relaxant effects. patsnap.com Studies have also characterized mephenesin as a weak and non-specific antagonist of excitatory amino acids (EAA). nih.gov Its antagonist properties at EAA receptors are thought to contribute to its mechanism of action at the cellular level. nih.gov For instance, mephenesin has been shown to suppress spinal seizures that depend on intact excitatory synaptic transmission involving interneurons. nih.gov
A primary and well-documented mechanism of mephenesin is the inhibition of polysynaptic pathways within the spinal cord. patsnap.compatsnap.com It selectively acts on the internuncial neurons (interneurons) that form these complex reflex arcs. patsnap.comscite.ai By depressing signal transmission across these polysynaptic chains, mephenesin effectively reduces muscle hyperactivity and spasms. patsnap.compatsnap.com
Research in animal models has demonstrated this selective action. Dose levels of mephenesin that abolish polysynaptic reflex contractions have been shown to have no effect on monosynaptic reflexes, such as the knee-jerk reflex. capes.gov.brnih.gov Quantitative studies measuring ventral root potentials after dorsal root stimulation found that mephenesin significantly reduces the polysynaptic component of these potentials by approximately 50%. capes.gov.brnih.gov This profound depressant effect on polysynaptic reflexes is a key contributor to its muscle-relaxing properties. nih.gov
Table 1: Effect of Mephenesin on Spinal Reflexes An interactive data table summarizing research findings on mephenesin's selective inhibition of spinal reflexes.
| Reflex Type | Mephenesin's Effect | Quantitative Reduction | Source |
|---|---|---|---|
| Polysynaptic Reflexes | Significant Inhibition/Abolition | ~50% reduction in ventral root potential area | capes.gov.br, nih.gov, nih.gov |
| Monosynaptic Reflexes | No significant effect at similar dose levels | Minimally affected | capes.gov.br, nih.gov, nih.gov |
Peripheral Vascular Actions of Methyl Nicotinate (B505614)
Methyl nicotinate, the other component of mephenesin nicotinate, acts locally on the peripheral vasculature to cause vasodilation. drugbank.com When applied topically, it induces a cutaneous erythema (redness) by enhancing local blood flow at the site of application. drugbank.comnih.gov This effect is primarily mediated through specific biochemical pathways involving prostaglandins (B1171923).
The vasodilatory action of methyl nicotinate is largely dependent on the prostaglandin (B15479496) pathway. nih.govdiva-portal.org Topical application of methyl nicotinate is thought to promote the local release of prostaglandins, particularly Prostaglandin D2 (PGD2). drugbank.comnih.govpharmacompass.com In human studies, applying methyl nicotinate to the skin resulted in significant, dose-dependent increases in local PGD2 levels. nih.gov These released prostaglandins then act on the vascular smooth muscles to induce cutaneous vasodilation. drugbank.com
The critical role of this pathway has been confirmed in studies using prostaglandin inhibitors. When subjects were pretreated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), indomethacin, and aspirin—all of which inhibit prostaglandin biosynthesis—the vascular response to methyl nicotinate was significantly suppressed. nih.govnih.gov One study quantified this effect, showing that an NSAID reduced the methyl nicotinate-induced increase in skin perfusion by 82%. nih.govdiva-portal.org In contrast, blocking nitric oxide (NO) mediated pathways did not affect the response, underscoring the primary role of prostaglandins. nih.govdiva-portal.org
Table 2: Impact of Pathway Inhibitors on Methyl Nicotinate-Induced Vasodilation An interactive data table showing the percentage reduction in skin perfusion increase after blocking specific vasodilation pathways.
| Inhibited Pathway | Inhibitor Used | Reduction in Perfusion Increase | Source |
|---|---|---|---|
| Cyclooxygenase (Prostaglandin) | NSAID | 82% | nih.gov, diva-portal.org |
| Nerve-Mediated | Lidocaine/Prilocaine | 32% | nih.gov, diva-portal.org |
| Nitric Oxide (NO)-Mediated | L-NMMA | No significant effect | nih.gov, diva-portal.org |
Cutaneous Microcirculation Effects
The application of this compound to the skin induces notable effects on the local microvasculature, primarily driven by the nicotinic acid component of the molecule. vulcanchem.com The primary effect is peripheral vasodilation, which leads to an increase in cutaneous blood flow. cvpharmacy.inmymedicalshop.comhealthpotli.com
Upon topical administration, this compound penetrates the dermal layers of the skin. vulcanchem.comdrugbank.com Within the dermis, the ester bond linking the mephenesin and nicotinic acid moieties is hydrolyzed, releasing nicotinic acid. vulcanchem.comdrugbank.com This liberated nicotinic acid is the principal agent responsible for the subsequent vascular response. The mechanism is thought to involve the stimulation of prostaglandin synthesis. vulcanchem.com Specifically, nicotinic acid activates the local production of prostaglandin D2 (PGD2), a potent vasodilator. vulcanchem.comdrugbank.com Research indicates that the vasodilatory effect of nicotinates on vascular smooth muscles is significantly suppressed by inhibitors of prostaglandin biosynthesis, confirming the central role of this pathway. drugbank.comnih.gov
In addition to the prostaglandin pathway, local sensory nerves are also involved in the vasodilatory actions of topical nicotinates. nih.gov Studies have shown that blocking these nerves can partially reduce the induced increase in blood flow. nih.gov Conversely, the nitric oxide (NO) pathway does not appear to play a significant role in the microvascular response to methyl nicotinate. nih.gov
The resulting vasodilation expands the small blood vessels and capillaries near the surface of the skin. cvpharmacy.intruemeds.in This leads to a measurable increase in local blood perfusion, which manifests physically as cutaneous erythema (redness) and a sensation of warmth in the area of application. practo.comdiva-portal.org This enhanced circulation can improve the delivery of oxygen and nutrients to the tissues while aiding in the removal of metabolic waste products. cvpharmacy.in
Detailed research on methyl nicotinate, the active ester component, provides quantitative insights into these effects. Studies using non-invasive techniques like laser speckle contrast imaging (LSCI) have been conducted to measure the microvascular response. nih.govdiva-portal.orgnih.gov
Research Findings on Topical Nicotinate-Induced Vasodilation
A study investigating the mechanisms of methyl nicotinate-induced vasodilation utilized selective inhibitors to isolate the contributions of different pathways. The results demonstrated the primary role of prostaglandins and a secondary role for sensory nerves.
| Inhibitor | Pathway Targeted | Mean Reduction in Perfusion Increase |
| NSAID | Prostaglandin Synthesis | 82% |
| Lidocaine/Prilocaine | Local Sensory Nerves | 32% |
| L-NMMA | Nitric Oxide Synthesis | No significant effect |
| Data sourced from a study on the vasodilatory effects of topically applied methyl nicotinate. nih.gov |
Further research has focused on the consistency and characteristics of the perfusion response. One study measured the effects of different concentrations of methyl nicotinate on 12 subjects across various skin sites. nih.gov
Reproducibility and Characteristics of Microvascular Response
| Parameter | Finding |
| Most Reproducible Concentration | 20 mmol/L |
| Onset of Response | Within the first few minutes after application |
| Peak Response | A stable plateau is reached between 5 and 20 minutes post-application |
| Site-Specific Variation | The perfusion response varies between different body sites. The forearm showed a significantly larger increase in perfusion compared to other tested anatomical sites. nih.gov |
| Findings from a study on the microvascular response to topical methyl nicotinate. diva-portal.orgnih.gov |
Theoretically, the increased local blood flow caused by the nicotinate component could synergistically enhance the therapeutic effects of the mephenesin moiety by improving its delivery to the underlying tissues, though this specific hypothesis requires further testing. vulcanchem.com
Biochemical and Pharmacological Interactions
Enzymatic Biotransformation of Components
The ester bond in mephenesin (B1676209) nicotinate (B505614) is subject to hydrolysis, a key step in its mechanism of action. This biotransformation releases the individual active components, mephenesin and nicotinic acid.
Methyl Nicotinate Hydrolysis to Nicotinic Acid
While specific studies on the hydrolysis of mephenesin nicotinate are limited, the biotransformation of similar nicotinic acid esters, such as methyl nicotinate, provides significant insight. When applied topically, methyl nicotinate penetrates the skin and undergoes ester hydrolysis to yield nicotinic acid and methanol (B129727). drugbank.com This process is thought to be mediated by nonspecific α-naphthylacetate-esterase located within the dermis layer of the skin. drugbank.com The released nicotinic acid is then responsible for the subsequent physiological effects, such as vasodilation. drugbank.com This enzymatic cleavage is a critical activation step, as the ester form facilitates passage through the lipophilic stratum corneum of the skin. vulcanchem.com
Esterase Activity in Tissue Layers
The hydrolysis of ester-containing compounds is a common metabolic pathway in the skin. Esterases, the enzymes responsible for this breakdown, are present in various layers of the skin. Research has shown that these enzymes are crucial for the metabolism of xenobiotics and the activation of prodrugs applied to the skin. The ester linkage in this compound is likely cleaved by these cutaneous esterases, particularly within the dermis, releasing mephenesin and nicotinic acid to exert their respective pharmacological effects locally. vulcanchem.com
Receptor and Neuromuscular Junction Studies
The pharmacological actions of this compound are attributable to the distinct mechanisms of its constituent parts, mephenesin and nicotinic acid, following their separation.
The mephenesin component acts as a centrally acting muscle relaxant. wikipedia.orgpatsnap.com Its primary site of action is within the central nervous system, specifically by depressing the transmission of nerve impulses in the spinal cord. patsnap.com Mephenesin is understood to interfere with polysynaptic pathways by acting on internuncial neurons. patsnap.com At a biochemical level, it is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS, leading to a reduction in neuronal excitability and consequently, muscle relaxation. patsnap.com
The nicotinic acid component, once liberated via hydrolysis, primarily acts as a vasodilator. cvpharmacy.in Its mechanism involves the release of prostaglandins (B1171923), such as prostaglandin (B15479496) D2, which leads to the dilation of peripheral blood vessels. drugbank.comvulcanchem.com This action increases local blood flow in the tissues where it is applied. cvpharmacy.in
While mephenesin has a central mechanism, there is no direct evidence to suggest that this compound as a compound, or mephenesin itself, has a primary action at the neuromuscular junction. The muscle relaxant effects are a consequence of its influence on the central nervous system rather than a direct blockade of neuromuscular transmission.
Modulation of Spinal Reflex Activity
The centrally acting nature of the mephenesin component of this compound is evident in its effects on spinal reflex activity. Studies on mephenesin provide valuable data on how this compound modulates spinal reflexes.
In a comparative study on unanesthetized spinal cats, intravenously administered mephenesin demonstrated a significant and dose-dependent reduction of polysynaptic and dorsal root reflexes. nih.gov However, it had a minimal effect on the monosynaptic ventral root reflex and only slightly decreased the dorsal root potential. nih.gov The profound depression of the dorsal root reflex, in contrast to the minor effect on the dorsal root potential, suggests that mephenesin may inhibit the mechanisms responsible for generating spikes in nerve impulses. nih.gov
Table 1: Effects of Mephenesin on Spinal Root Potentials in Unanesthetized Spinal Cats nih.gov
| Reflex Type | Effect of Mephenesin (12.5-50 mg/kg) |
| Polysynaptic Ventral Root Reflex | Significant, dose-dependent reduction |
| Dorsal Root Reflex | Significant, dose-dependent reduction |
| Monosynaptic Ventral Root Reflex | Minimally affected |
| Dorsal Root Potential | Slightly decreased |
This table summarizes the observed effects of mephenesin on various spinal reflex pathways.
This pattern of action highlights the selective nature of mephenesin's influence on spinal cord pathways, primarily affecting more complex polysynaptic reflexes over simpler monosynaptic ones. This aligns with its role as a centrally acting muscle relaxant that reduces muscle hypertonia and spasms without causing complete paralysis. wikipedia.orgpatsnap.com
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Skin Permeation and Absorption Mechanisms
The ester linkage in mephenesin (B1676209) nicotinate (B505614) is thought to modify the absorption kinetics compared to its individual components, mephenesin and nicotinic acid. vulcanchem.com Insights into its behavior can be drawn from studies on similar nicotinic acid esters, such as methyl nicotinate. These esters, being more lipophilic, are believed to penetrate the stratum corneum, the outermost layer of the skin, efficiently. vulcanchem.comdrugbank.com Following penetration into the deeper dermal layers, hydrolysis of the ester bond is expected to occur, releasing the active components, mephenesin and nicotinic acid. vulcanchem.comdrugbank.com
In vitro studies are crucial for understanding the percutaneous absorption of topical agents like mephenesin nicotinate. These models often utilize excised skin, typically from sources like hairless mice or pigs, mounted on diffusion cells (e.g., Franz diffusion cells). nih.govresearchgate.netuit.no Such setups allow researchers to measure the rate and extent of drug penetration through the different layers of the skin. nih.govmdpi.com
For nicotinic acid and its esters, in vitro models have demonstrated that lipophilicity plays a key role in skin penetration. nih.govnih.gov For instance, studies on methyl and ethyl nicotinate showed they could effectively bypass the stratum corneum. nih.gov The more lipophilic the ester, the slower the penetration, while nicotinic acid itself penetrates poorly. nih.gov The use of artificial membranes, such as those based on isopropyl myristate or ceramides, also serves as a screening tool to predict skin permeability. uit.nomdpi.comnih.gov
| Model Type | Key Findings for Nicotinates | Reference |
| Excised Hairless Mouse Skin | Methyl and ethyl nicotinates bypass the stratum corneum. Lipophilic esters penetrate more slowly. Nicotinic acid penetrates poorly. | nih.gov |
| Excised Human Cadaver Skin | Epidermis is the main barrier for methyl nicotinate and nicotinic acid. Esters are significantly metabolized to nicotinic acid in the dermis. | nih.gov |
| Artificial Membranes (e.g., Strat-M™, certramides, IPM) | Can be used as a rapid screening tool to predict skin permeability and retention. | nih.gov |
The formulation vehicle significantly impacts the absorption kinetics of topical drugs. The choice of vehicle can influence the solubility of the drug and its partitioning into the stratum corneum. uit.nonih.gov For nicotinates, studies have shown that the vehicle can alter the permeation rate. For example, when applied in acetone (B3395972), methyl and ethyl nicotinate were delivered into the skin in a way that bypassed the stratum corneum barrier. nih.gov
Systemic Disposition and Elimination Pathways of Components
Once absorbed, the components of this compound, mephenesin and nicotinic acid, undergo separate systemic disposition and elimination.
Mephenesin: Mephenesin is known to be metabolized in the liver through oxidation. vulcanchem.com Its half-life is relatively short, estimated to be around one hour. vulcanchem.com The primary route of elimination for mephenesin and its metabolites is through the kidneys via renal excretion. vulcanchem.comfunaab.edu.ng
Nicotinic Acid: Nicotinic acid, when absorbed dermally, also has a short half-life of approximately 3 to 10 minutes in the dermis. vulcanchem.com Systemically, its plasma elimination half-life ranges from 20 to 45 minutes. wikipedia.org The metabolism of nicotinic acid primarily occurs in the liver, where it can be conjugated with glycine (B1666218) to form nicotinuric acid or methylated to N¹-methylnicotinamide (NMN) and other metabolites. wikipedia.organnualreviews.org These metabolites are then excreted in the urine. wikipedia.organnualreviews.org At pharmacological doses, a significant portion of nicotinic acid can be excreted unchanged by the kidneys. wikipedia.organnualreviews.org
| Component | Primary Metabolism Site | Key Metabolites | Elimination Half-Life | Primary Elimination Route |
| Mephenesin | Liver (Oxidation) | Oxidized metabolites | ~1 hour | Renal (as unchanged drug and metabolites) |
| Nicotinic Acid | Liver (Conjugation, Methylation) | Nicotinuric acid, N¹-methylnicotinamide | 20-45 minutes (plasma) | Renal (as unchanged drug and metabolites) |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Separation and Quantitation Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities and its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of Mephenesin (B1676209) Nicotinate (B505614) in bulk drug substances and finished pharmaceutical products. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. Such a method would separate Mephenesin Nicotinate from its parent compounds (mephenesin and nicotinic acid), synthetic intermediates, and any potential degradation products.
The method would likely utilize a C18 column, which separates compounds based on their hydrophobicity. This compound, being an ester, is more hydrophobic than its precursors, mephenesin (a diol) and nicotinic acid, and would thus have a longer retention time under typical RP-HPLC conditions. The mobile phase would consist of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. UV detection is suitable due to the presence of aromatic rings (chromophores) in the molecule. For instance, methods developed for mephenesin have utilized UV detection at 221 nm. nih.govchemrxiv.org
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Stationary Phase | Octadecyl silane (B1218182) (C18), 5 µm particle size | Provides a nonpolar surface for reversed-phase separation. |
| Mobile Phase | Methanol:Water (e.g., 70:30 v/v) with pH adjustment | Elutes the compound from the column; ratio can be optimized for best separation. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and good peak shape. |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitors the eluent for UV-absorbing compounds. |
| Wavelength | Approx. 220-270 nm | Corresponds to the absorbance maxima of the aromatic chromophores. |
| Injection Volume | 20 µL | A standard volume for introducing the sample into the HPLC system. |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Maintains consistent retention times by controlling viscosity and solubility. |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative identification of this compound and for monitoring the progress of chemical reactions. High-Performance TLC (HPTLC) is an advanced version of TLC that offers better resolution, higher sensitivity, and the potential for quantitative analysis through densitometric scanning.
For this compound, a typical HPTLC method would involve spotting the sample on a silica (B1680970) gel 60 F₂₅₄ plate. The plate is then developed in a chamber containing a suitable mobile phase, which would be a mixture of organic solvents optimized to achieve a clear separation. The resulting spots can be visualized under UV light at 254 nm due to the UV-absorbing nature of the aromatic rings. The retention factor (Rf) value of this compound would be a key identifying characteristic. Studies on methyl nicotinate have utilized mobile phases such as acetone (B3395972) and n-hexane.
Table 2: Potential HPTLC Method for this compound
| Parameter | Typical Condition | Purpose |
| Stationary Phase | HPTLC plates precoated with Silica gel 60 F₂₅₄ | Provides a polar adsorbent for normal-phase separation. |
| Mobile Phase | Toluene:Methanol:Glacial Acetic Acid (7.5:1:0.2, v/v/v) | Solvent system to carry the analyte up the plate via capillary action. |
| Application | Bandwise application using a semi-automated applicator | Ensures uniform application for accurate quantification. |
| Development | Ascending development in a twin-trough chamber | Separates the components of the sample mixture. |
| Detection | Densitometric scanning at approx. 260 nm | Quantifies the amount of substance in the spot by measuring light absorbance. |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint of a compound by probing the vibrations of its chemical bonds. These techniques are invaluable for identifying functional groups and confirming the structure of this compound.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group (a strong C=O stretch around 1720 cm⁻¹ and C-O stretches between 1100-1300 cm⁻¹), the hydroxyl group from the diol moiety (a broad O-H stretch around 3300-3500 cm⁻¹), aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹), and C-H stretches (aliphatic and aromatic, 2850-3100 cm⁻¹). FT-Raman spectroscopy is complementary to FT-IR; aromatic ring vibrations typically produce strong Raman signals, making it particularly useful for characterizing the backbone structure of the molecule.
Table 3: Predicted Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3500-3300 | O-H (Alcohol) | Stretching | Medium, Broad |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium |
| 3000-2850 | C-H (Aliphatic) | Stretching | Medium |
| ~1720 | C=O (Ester) | Stretching | Strong |
| 1600-1450 | C=C (Aromatic) | Ring Stretching | Medium to Strong |
| 1300-1100 | C-O (Ester, Ether, Alcohol) | Stretching | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum would display distinct signals for each unique proton in the molecule. The aromatic protons on the nicotinate and mephenesin rings would appear in the downfield region (typically 7.0-9.0 ppm). The protons of the propanediol (B1597323) backbone would appear in the mid-field region (3.5-5.0 ppm), with the proton on the carbon attached to the nicotinate ester being shifted further downfield compared to the others. The methyl group on the mephenesin ring would produce a singlet in the upfield region (~2.2 ppm).
The ¹³C NMR spectrum would show a signal for each unique carbon atom, including the characteristic signal for the ester carbonyl carbon at around 165-175 ppm.
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Environment | Predicted Shift (ppm) | Multiplicity |
| Aromatic (Nicotinate Ring) | 8.5 - 9.2 | Multiplets |
| Aromatic (Mephenesin Ring) | 6.8 - 7.2 | Multiplets |
| -CH-O-CO- | ~5.0 - 5.3 | Multiplet |
| -CH₂-O-Ar & -CH-OH | ~3.8 - 4.5 | Multiplets |
| Ar-CH₃ | ~2.2 | Singlet |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to quantify compounds containing chromophores—parts of the molecule that absorb UV or visible light. This compound contains two chromophores: the substituted pyridine (B92270) ring of the nicotinate moiety and the substituted benzene (B151609) ring of the mephenesin moiety. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show one or more absorbance maxima (λₘₐₓ) in the UV region, which is characteristic of these aromatic systems. This property is exploited for detection in HPLC analysis. The λₘₐₓ for mephenesin has been noted around 221 nm, while methyl nicotinate's is around 263 nm. chemrxiv.org The spectrum of this compound would likely be a composite of these, with a primary maximum in the 260-270 nm range.
Table 5: Reference UV Absorbance Data
| Compound/Moiety | Reported λₘₐₓ (nm) | Reference |
| Mephenesin | ~221 | chemrxiv.org |
| Methyl Nicotinate | ~263 | |
| This compound (Predicted) | 260 - 270 | N/A |
Thermal Analysis (DSC, TGA, DTA)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. They are critical for characterizing the solid-state properties of a drug substance, such as its melting point, polymorphism, and thermal stability.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of purity and crystalline form.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The TGA curve for this compound would reveal its decomposition temperature and pattern, showing the temperature at which significant mass loss begins.
Differential Thermal Analysis (DTA): DTA is similar to DSC and measures the temperature difference between a sample and a reference. It can also be used to determine melting points and other thermal events.
These analyses are typically performed under a controlled nitrogen atmosphere to prevent oxidative degradation.
Table 6: Expected Thermal Events for this compound
| Technique | Expected Event | Information Obtained |
| DSC | Sharp endothermic peak | Melting point (Tₘ), enthalpy of fusion (ΔHfus), purity assessment. |
| TGA | Mass loss upon heating | Onset of decomposition, thermal stability range, decomposition profile. |
| DTA | Endothermic/Exothermic peaks | Confirmation of melting point and other phase transitions. |
Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high resolutions. nih.gov This method is instrumental in characterizing the physical properties of crystalline and amorphous substances, including pharmaceutical compounds. In principle, SEM analysis of a chemical compound like this compound would provide critical insights into its particulate characteristics, such as crystal shape, size distribution, and surface texture. However, a comprehensive review of available scientific literature reveals a lack of specific studies that have employed Scanning Electron Microscopy for the morphological analysis of this compound.
While detailed research findings and data tables for this compound are not present in the reviewed sources, the general methodology that would be applied for such an analysis can be described. The process would involve preparing a sample of this compound, which would then be mounted on a specimen stub and coated with a thin layer of a conductive material, such as gold-palladium, to prevent the accumulation of static charge on the specimen during imaging. researchgate.net The sample would then be placed in the high-vacuum chamber of the SEM. nih.gov
An electron gun would generate a focused beam of electrons, which would be scanned across the surface of the this compound sample. The interactions between the electron beam and the sample surface would generate various signals, primarily secondary electrons. These secondary electrons are detected and converted into an image that reveals the three-dimensional surface topography of the sample with high resolution. nih.gov The resulting micrographs could be analyzed to determine the morphological features of the this compound particles.
Although no specific data tables for this compound exist in the searched literature, a hypothetical table based on a typical morphological analysis of a crystalline pharmaceutical compound is presented below for illustrative purposes.
| Morphological Parameter | Description | Hypothetical Observation for a Crystalline Compound |
| Crystal Habit | The characteristic external shape of individual crystals. | Prismatic, acicular, or tabular crystals. |
| Particle Size | The average diameter or dimensions of the particles. | Ranging from 10 to 100 micrometers. |
| Size Distribution | The range and frequency of particle sizes within the sample. | A narrow or broad distribution, potentially bimodal. |
| Surface Topography | The fine-scale features on the particle surfaces. | Smooth surfaces with defined edges or rough, stepped surfaces. |
| Agglomeration State | The extent to which individual particles are clustered together. | Loosely aggregated clusters or discrete, individual particles. |
It is important to reiterate that the table above is purely illustrative of the type of data that SEM analysis can provide for a crystalline powder and does not represent actual experimental findings for this compound. The absence of specific SEM studies on this compound indicates a gap in the current scientific literature.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.combytebucket.org It is widely employed due to its favorable balance between computational cost and accuracy. cond-mat.de DFT calculations for Mephenesin (B1676209) nicotinate (B505614) would involve solving the Kohn-Sham equations to determine molecular-level descriptors like orbital energies, atomic charge distributions, and local electron densities, which are fundamental for understanding its behavior. mdpi.com
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. crystalsolutions.eu For Mephenesin nicotinate, this process would be initiated with an approximate structure, and algorithms, typically gradient-based, would iteratively adjust atomic positions to minimize the total electronic energy. crystalsolutions.eufaccts.de The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which represent the molecule's most probable conformation. These parameters are essential for understanding its interaction with biological targets.
Illustrative Data Table for Geometry Optimization
The following table represents a hypothetical output for selected optimized geometrical parameters of this compound, as would be calculated using a DFT method like B3LYP with a 6-311G basis set.
| Parameter Type | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C(ester carbonyl)-O(ester) | 1.35 Å |
| Bond Length | C(aromatic)-O(ether) | 1.37 Å |
| Bond Angle | O(ester)-C(carbonyl)-C(pyridine) | 111.5° |
| Bond Angle | C(aromatic)-O(ether)-C(propyl) | 118.0° |
| Dihedral Angle | C(aromatic)-O-C-C(propyl) | 175.2° |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com These orbitals are critical in defining a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key descriptor; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net Analysis of this compound's FMOs would reveal the distribution of electron density at these frontiers, indicating the likely regions involved in electron transfer processes.
Illustrative Data Table for HOMO-LUMO Analysis
This table shows hypothetical energy values and the resulting quantum chemical descriptors for this compound.
| Parameter | Symbol | Illustrative Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.52 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.88 |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.64 |
| Chemical Potential | µ = (EHOMO + ELUMO) / 2 | -4.20 |
| Global Hardness | η = (ELUMO - EHOMO) / 2 | 2.32 |
| Global Softness | S = 1 / (2η) | 0.216 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. malayajournal.org The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. mdpi.com Different colors signify varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgresearchgate.net For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as red or yellow regions and the hydrogen atoms as blue regions.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular wavefunction into localized Lewis-like structures (i.e., bonds and lone pairs). uni-muenchen.dewisc.edu This method offers detailed insights into charge distribution, hybridization, and delocalization effects arising from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edunih.gov The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory, quantifying the strength of hyperconjugative effects that contribute to molecular stability. wisc.edu An NBO analysis of this compound would detail the charge transfer from lone pairs on oxygen and nitrogen atoms to adjacent antibonding orbitals.
Illustrative Data Table for NBO Analysis
The table below presents hypothetical results for significant donor-acceptor interactions in this compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(pyridine) | π(C-C)pyridine (B92270) ring | 22.50 |
| LP(2) O(ether) | σ(C-C)aromatic ring | 18.75 |
| LP(2) O(carbonyl) | σ*(C-C)ester | 28.10 |
Non-Linear Optical (NLO) properties describe a material's ability to alter the properties of light, which is crucial for applications in optoelectronics and photonics. nih.govrsc.org Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses due to efficient intramolecular charge transfer (ICT). frontiersin.org DFT calculations can predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). doi.org A large hyperpolarizability value indicates a strong NLO response. The analysis of this compound would involve calculating these properties to assess its potential as an NLO material.
Illustrative Data Table for NLO Properties
This table shows hypothetical NLO properties calculated for this compound.
| Property | Illustrative Calculated Value |
|---|---|
| Dipole Moment (μ) | 4.5 Debye |
| Mean Polarizability (α) | 35.2 x 10-24 esu |
| Total First Hyperpolarizability (βtot) | 28.6 x 10-30 esu |
Fukui functions are local reactivity descriptors derived from DFT that identify the most reactive sites within a molecule. niscpr.res.inderpharmachemica.com They quantify the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de Three types of Fukui functions are typically calculated: ƒ+(r) for predicting nucleophilic attack (electron acceptance), ƒ-(r) for predicting electrophilic attack (electron donation), and ƒ0(r) for predicting radical attack. faccts.deschrodinger.com For this compound, these functions would pinpoint specific atoms most susceptible to attack, providing a more nuanced view of reactivity than MEP maps alone. schrodinger.com
Illustrative Data Table for Fukui Functions
The table below lists hypothetical condensed Fukui function values for selected atoms in this compound.
| Atom | ƒ+(r) (Nucleophilic Attack) | ƒ-(r) (Electrophilic Attack) | ƒ0(r) (Radical Attack) |
|---|---|---|---|
| N(pyridine) | 0.021 | 0.145 | 0.083 |
| C(carbonyl) | 0.189 | 0.033 | 0.111 |
| O(carbonyl) | 0.045 | 0.130 | 0.088 |
| O(ether) | 0.038 | 0.125 | 0.082 |
Topological Analyses (ELF, LOL, NCI, RDG)
Topological analysis of a molecule's electron density provides a powerful framework for understanding chemical bonding and non-covalent interactions. These methods partition the molecular space into distinct regions, revealing insights into electron localization, delocalization, and the nature of chemical bonds. niscpr.res.innih.gov For a molecule like this compound, several key topological analyses are particularly informative.
The primary techniques used in this area are the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), the Non-Covalent Interaction (NCI) index, and the Reduced Density Gradient (RDG). niscpr.res.inniscpr.res.in These analyses are often performed using specialized software like Multiwfn and visualized with programs such as VMD. niscpr.res.intandfonline.comnih.gov
| Analysis Type | Description | Insights Gained |
| Electron Localization Function (ELF) | A function that maps the localization of electrons. High ELF values indicate regions where electron pairs are highly localized, such as in covalent bonds or as lone pairs. nih.gov | Identifies covalent bonds, lone pairs, and distinguishes between localized and delocalized electronic systems. nih.gov |
| Localized Orbital Locator (LOL) | Similar to ELF, LOL provides information about electron localization and delocalization, helping to visualize areas of high orbital overlap. nih.govniscpr.res.in | Reveals the spatial localization of molecular orbitals and provides a clear picture of bonding and lone pair regions. nih.gov |
| Non-Covalent Interaction (NCI) Index | A method used to visualize and characterize weak, non-covalent interactions within and between molecules. nih.gov | Identifies hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for understanding molecular conformation and interactions. |
| Reduced Density Gradient (RDG) | Based on the electron density and its first derivative, RDG analysis identifies and visualizes non-covalent interactions. tandfonline.com It helps to distinguish between strong, weak, and van der Waals interactions. niscpr.res.in | Provides a graphical representation of non-covalent interactions, complementing the NCI analysis. tandfonline.com |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, providing a theoretical basis for predicting molecular structure, stability, and reactivity. mdpi.com These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic structure and associated properties. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. niscpr.res.inmdpi.com
For this compound, quantum chemical calculations can elucidate a variety of important molecular properties. mdpi.comresearchgate.net These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. mdpi.com Following optimization, further properties can be calculated. researchgate.net
| Calculated Property | Significance |
| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. mdpi.com |
| Frontier Molecular Orbitals (HOMO-LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them indicates the molecule's stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying positive (electrophilic) and negative (nucleophilic) regions of the molecule. nih.govresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization, hyperconjugation, and the strength of interactions between filled and empty orbitals. tandfonline.com |
| Vibrational Frequencies | Predicts the infrared and Raman spectra, allowing for comparison with experimental data to confirm the molecular structure. tandfonline.com |
Solvation Models (IEFPCM)
To understand the behavior of a molecule in a realistic chemical environment, it is crucial to account for the effects of the solvent. nih.gov Implicit solvation models are a computationally efficient way to achieve this by representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. nih.gov
The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a robust and widely used implicit solvation model. rsc.orgresearchgate.netacs.org It is implemented in major quantum chemistry software packages like Gaussian. mdpi.comrsc.org The IEFPCM method places the solute molecule within a cavity in the solvent continuum and calculates the interaction between the solute's charge distribution and the polarized solvent. rsc.org This approach has been shown to be effective in handling cases where the solute's electron density extends beyond the defined cavity. rsc.org
The use of the IEFPCM model is essential for accurately calculating properties in solution, such as:
Solvation Free Energy: The energy change associated with transferring a molecule from the gas phase to a solvent. nih.gov
Reaction Energetics in Solution: Evaluating how a solvent affects the energy barriers and thermodynamics of a chemical reaction. rsc.org
UV-Vis Spectra in Solution: Predicting how the solvent environment influences electronic transitions. researchgate.net
Studies have shown that IEFPCM provides reliable results for solvation energies and can be more accurate than other models in certain cases, although its performance can depend on the proper parameterization of the solute cavity. researchgate.net Comparisons between IEFPCM and other models like the Conductor-like Polarisable Continuum Model (CPCM) often show similar results for solvation free energies. rsc.orgresearchgate.net
Formulation Science and Drug Delivery Research
Development of Topical Formulations for Mephenesin (B1676209) Nicotinate (B505614)
The development of topical formulations for mephenesin nicotinate is driven by the need to deliver the drug locally, potentially reducing systemic side effects and improving patient compliance for treating musculoskeletal disorders. jptcp.com Research in this area focuses on creating stable and effective topical systems like gels and ointments that can efficiently deliver this compound through the skin barrier. jptcp.comresearchgate.net
A key aspect of developing these formulations is the selection of appropriate polymers and permeation enhancers. For instance, studies have explored the use of gelling agents like Carbopol 934 and hydroxypropyl methylcellulose (B11928114) (HPMC) to create a suitable vehicle for mephenesin. researchgate.net The concentration of these polymers is a critical factor influencing the physical properties and drug release characteristics of the gel.
To enhance the penetration of this compound through the stratum corneum, the outermost layer of the skin, various permeation enhancers are investigated. These substances temporarily and reversibly disrupt the barrier function of the skin, allowing for greater drug absorption. nih.gov Commonly studied enhancers for mephenesin formulations include propylene (B89431) glycol and dimethyl sulfoxide (B87167) (DMSO). researchgate.net Research has shown that the concentration of these enhancers significantly impacts the drug's permeation. researchgate.net For example, a study on mephenesin gels found that a formulation containing 10% DMSO was particularly effective. researchgate.net
The physical and chemical properties of the formulation are thoroughly evaluated to ensure quality and performance. These evaluations include assessing the physical appearance, pH, extrudability, and spreadability of the gel. researchgate.net Drug content uniformity is also a critical parameter to ensure consistent dosing. researchgate.net Furthermore, the interaction between the drug and the formulation's components is studied to ensure stability and prevent degradation.
Below is a table summarizing different gel formulations of mephenesin that have been studied:
| Formulation Code | Mephenesin (% w/v) | Carbopol 934 (% w/v) | HPMC K4M (% w/v) | DMSO (% v/v) | Propylene Glycol (% v/v) |
| M1 | 3 | 1.5 | - | 5 | - |
| M2 | 3 | 1.5 | - | 10 | - |
| M3 | 3 | 1.5 | - | 15 | - |
| M4 | 3 | - | 6 | - | 5 |
| M5 | 3 | - | 6 | - | 10 |
| M6 | 3 | - | 6 | - | 15 |
This table is based on data from a study on the formulation and evaluation of mephenesin topical gel. researchgate.net
Host-Guest Chemistry and Supramolecular Encapsulation (e.g., Cyclodextrins)
Host-guest chemistry, particularly the use of cyclodextrins, represents an innovative approach to improve the physicochemical properties of drug molecules like mephenesin. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which allows them to encapsulate guest molecules. nih.gov This encapsulation, known as supramolecular encapsulation, can lead to enhanced solubility, stability, and bioavailability of the guest drug. nih.govnih.gov
In the context of mephenesin, research has focused on the formation of inclusion complexes with cyclodextrins. nih.gov α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin are the most commonly used types, differing in the size of their cavities. nih.gov The selection of the appropriate cyclodextrin (B1172386) depends on the size and shape of the guest molecule. For mephenesin, studies have investigated its encapsulation within the nanohydrophobic cavity of α-cyclodextrin. nih.gov
The formation of a host-guest inclusion complex between mephenesin and a cyclodextrin can be achieved through methods like co-precipitation. nih.gov This process typically involves dissolving both the drug and the cyclodextrin in a suitable solvent, followed by stirring and heating to facilitate the complex formation. nih.gov The resulting complex is then filtered, washed, and dried. nih.gov
Several analytical techniques are employed to confirm the formation and characterize the structure of these inclusion complexes. Fourier transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.gov For instance, ¹H NMR studies can show shifts in the chemical signals of both the host and guest molecules upon complexation, providing evidence of the drug's insertion into the cyclodextrin cavity. nih.gov Specifically, changes in the chemical shifts of the H3 and H5 protons, which are located inside the cyclodextrin cavity, are indicative of successful encapsulation. nih.gov
The table below outlines the components and a method for synthesizing a mephenesin-α-cyclodextrin inclusion complex:
| Component | Amount |
| α-Cyclodextrin (α-CD) | 0.138 g |
| Mephenesin (MEP) | 0.26 g |
| Distilled Water | 40 mL |
Synthesis Method:
Combine α-CD and MEP in distilled water.
Stir the mixture for 48 hours at 58 °C.
Filter the final product.
Rinse the product three times with an ethanol-water mixture.
Dry the product for a full day.
Store the final product in a vacuum desiccator. nih.gov
In Vitro-In Vivo Correlation Studies for Topical Delivery
In vitro-in vivo correlation (IVIVC) studies are crucial for the development of topical drug delivery systems, as they aim to establish a predictive relationship between in vitro drug release characteristics and in vivo performance. nih.govnih.gov For topical formulations of this compound, a successful IVIVC can streamline the development process, reduce the need for extensive in vivo studies, and help ensure product quality and efficacy. nih.gov
The primary goal of an IVIVC for a topical product is to demonstrate that the in vitro release rate of the drug from the formulation is proportional to the rate and extent of its absorption into the skin in vivo. nih.govresearchgate.net This correlation allows for the use of in vitro methods as a surrogate for in vivo bioequivalence studies.
Several in vitro and in vivo methods are employed to establish an IVIVC. In vitro release testing (IVRT) is a common method used to measure the rate at which the drug is released from a topical formulation. nih.gov This is often performed using a Franz diffusion cell system with a synthetic membrane that mimics the skin's barrier properties. nih.govresearchgate.net The rate of drug release across this membrane is measured over time.
For in vivo assessment, techniques like tape stripping are utilized. nih.gov This method involves the sequential application and removal of adhesive tape strips from the skin to collect the stratum corneum. The amount of drug in each tape strip is then quantified to determine the drug concentration profile within the outermost layer of the skin. nih.gov Another in vivo method for nicotinates involves measuring the degree of skin redness (erythema) caused by the vasodilatory effect of the drug, which can be quantified using a colorimeter. researchgate.netnih.gov
A correlation is then sought between the in vitro and in vivo data. For example, a study on methyl nicotinate found a significant correlation between the in vitro simulated drug absorption and the in vivo degree of skin redness. researchgate.net However, no correlation was found with the in vitro drug release, highlighting the importance of using an appropriate in vitro model that simulates the in vivo conditions as closely as possible. researchgate.net
The establishment of a meaningful IVIVC often involves comparing different formulations with varying release rates. researchgate.net By demonstrating a consistent relationship between the in vitro and in vivo performance across these formulations, a predictive model can be developed. This model can then be used to set specifications for the in vitro release of the drug product to ensure its clinical effectiveness.
The following table presents a conceptual framework for an IVIVC study for a topical nicotinate product:
| In Vitro Parameter | In Vivo Parameter | Correlation Level |
| Drug release rate from formulation (e.g., using Franz cells) | Drug concentration in stratum corneum (e.g., via tape stripping) | Level A (Point-to-point correlation) |
| Simulated drug absorption through an artificial membrane | Degree of skin erythema (e.g., measured by colorimetry) | Level C (Single point correlation) |
| Apparent release constant (ARC) from IVRT | Area under the curve (AUC) from tape stripping data | Level C (Single point correlation) nih.gov |
Comparative Studies and Analog Development
Structure-Activity Relationship (SAR) Studies of Mephenesin (B1676209) Analogs
The exploration of mephenesin's molecular structure has been pivotal in understanding the chemical features necessary for its muscle relaxant effects. Structure-Activity Relationship (SAR) studies involve the synthesis and testing of various chemical analogs to determine which parts of the molecule are essential for its biological activity. These investigations have provided a clearer picture of the pharmacophore required for central muscle relaxation in this class of compounds.
Early research established that mephenesin's activity is linked to its specific arrangement of an aromatic ring connected to a propanediol (B1597323) chain via an ether linkage. scispace.com Studies on a range of structurally related compounds have shown that the ability to modulate central nervous system activity is highly dependent on the molecule's core skeleton. nih.gov A key finding from these studies is the importance of a negatively polarized group located at a specific distance (approximately 4.5 Å) from the aromatic nucleus and in the same plane; this configuration tends to increase the threshold for convulsions, indicating a depressant or muscle relaxant effect. nih.gov Conversely, placing a positively polarized group at the same location can reduce the convulsion threshold. nih.gov
Modifications to various parts of the mephenesin molecule have led to significant changes in potency and effect. For instance, the position of the methyl group on the aromatic ring and the nature of substitutions on this ring can alter the compound's pharmacological profile. Similarly, changes to the propane-1,2-diol side chain can impact activity. The lowest energy conformation of mephenesin is nearly planar, a feature stabilized by intramolecular hydrogen bonding, which is considered significant for its biological activity. researchgate.net
| Molecular Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Presence of a negatively polarized group ~4.5 Å from the aromatic nucleus | Increases the threshold for convulsions (indicative of muscle relaxant/depressant effect) | nih.gov |
| Presence of a positively polarized group ~4.5 Å from the aromatic nucleus | Reduces the threshold for convulsions | nih.gov |
| Substitution of a chloro group in position 5 of the aromatic ring | Results in a compound with more depressant than stimulant properties | scispace.com |
| Planar conformation of the molecule | Considered important for biological activity, stabilized by intramolecular hydrogen bonds | researchgate.net |
Comparative Pharmacological Profiles of Related Muscle Relaxants
Mephenesin is a progenitor of the carbamate (B1207046) class of centrally acting skeletal muscle relaxants. scirp.org Its pharmacological profile, and that of its analogs, is primarily characterized by the depression of polysynaptic reflexes within the central nervous system, particularly the spinal cord. scispace.comslideshare.net This action is believed to underlie its ability to reduce muscle tone without significantly impairing consciousness at therapeutic doses. slideshare.netslideshare.net However, its clinical utility has been limited by a short duration of action. wikipedia.org This led to the development of related compounds like methocarbamol, which is better absorbed. wikipedia.org
Comparative studies in unanesthetized spinal cats have provided detailed insights into how mephenesin's effects on spinal root potentials differ from other centrally acting muscle relaxants. In these studies, mephenesin demonstrated a potent, dose-dependent reduction of polysynaptic and dorsal root reflexes, while having minimal effect on the monosynaptic ventral root reflex. nih.gov This selective depression of polysynaptic pathways is a hallmark of its action. scispace.com
The table below compares the neuropharmacological effects of mephenesin with other centrally acting muscle relaxants based on studies of spinal reflex activity. nih.gov
| Drug | Effect on Polysynaptic Reflex | Effect on Monosynaptic Reflex | Effect on Dorsal Root Potential (DRP) | Effect on Dorsal Root Reflex (DRR) | Reference |
|---|---|---|---|---|---|
| Mephenesin | Significant, dose-dependent reduction | Minimally affected | Slightly decreased | Significant, dose-dependent reduction | nih.gov |
| Tolperisone (B1682978) | Dose-dependent inhibition | Dose-dependent inhibition | Slightly prolonged, amplitude unaffected | Dose-dependent inhibition | nih.gov |
| Baclofen (B1667701) | Partially inhibited | Abolished | Less attenuated than other reflexes | Less attenuated than other reflexes | nih.gov |
| Benzodiazepines (Diazepam, Midazolam) | Partially reduced | Not modified | Enhanced, decay time prolonged | Enhanced | nih.gov |
This differential activity highlights the distinct mechanisms through which these drugs achieve muscle relaxation. While mephenesin and tolperisone show profound depressant effects on the dorsal root reflex, baclofen has a more pronounced effect on the monosynaptic reflex. nih.gov Benzodiazepines, in contrast, appear to enhance dorsal root responses, suggesting a potentiation of GABA-ergic inhibitory processes. nih.gov
Investigation of Nicotinic Acid Conjugates and Prodrugs
The creation of nicotinic acid conjugates, such as mephenesin nicotinate (B505614), is a pharmaceutical strategy centered on the prodrug concept. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. This approach is often used to overcome limitations of the parent drug, such as poor solubility, extensive first-pass metabolism, or undesirable side effects. science.gov
Nicotinic acid (niacin) itself has pharmacological effects, but its use can be limited by side effects like cutaneous vasodilation, or "flushing." nih.govresearchgate.net By creating an ester conjugate—linking nicotinic acid to a parent drug like mephenesin—it is possible to mask the activity of both components until the ester bond is cleaved by esterase enzymes in the body. This strategy can offer several potential advantages:
Sustained Release: The rate of hydrolysis of the ester can be controlled, potentially leading to a more sustained release and prolonged action of the parent drug. science.govnih.gov
Improved Physicochemical Properties: Conjugation can alter properties like lipophilicity, which may enhance absorption or allow for different formulation types, such as transdermal delivery systems. nih.govresearchgate.netscience.gov
Reduced Side Effects: By temporarily masking the functional groups, the side effects associated with either the parent drug or the promoiety (in this case, nicotinic acid) can be minimized. For example, nicotinic acid prodrugs have been designed to reduce the flushing effect. nih.govresearchgate.net
Targeted Delivery: Prodrugs can be designed to be substrates for specific transporters in the body, such as the apical sodium-dependent bile acid transporter (ASBT), to target delivery to certain tissues or improve oral absorption. science.govnih.gov
Research into nicotinic acid prodrugs has been applied to various classes of drugs. For instance, a mutual prodrug of nicotinic acid and ibuprofen (B1674241) was synthesized to mask the potential side effects of nicotinic acid while delivering the anti-inflammatory agent. openmedicinalchemistryjournal.com In other studies, highly lipophilic prodrugs of nicotinic acid were developed for transdermal delivery to bypass extensive hepatic metabolism and reduce flushing. nih.govresearchgate.net These studies confirm that esterification is a viable strategy for modifying the pharmacokinetic profile of the parent molecules.
While specific research on mephenesin nicotinate is not widely detailed in the literature, the principles of prodrug design suggest that its creation would aim to combine the muscle relaxant properties of mephenesin with a modified release profile and potentially the vasodilatory or lipid-regulating effects of nicotinic acid, delivered in a controlled manner upon in vivo hydrolysis.
Emerging Research Avenues and Future Perspectives
Advanced Spectroscopic Probes for Biological Interactions
The elucidation of how a drug molecule interacts with its biological targets is fundamental to understanding its mechanism of action. For mephenesin (B1676209) nicotinate (B505614), advanced spectroscopic and computational techniques offer a window into these molecular-level interactions.
Recent studies on mephenesin have employed various spectrometric methods, including Fourier-transform infrared spectroscopy (FTIR), UV-visible spectroscopy, and Nuclear Magnetic Resonance (¹H-NMR), to investigate its encapsulation and interaction with host molecules like cyclodextrins and biological macromolecules such as bovine serum albumin (BSA) and DNA. researchgate.net These techniques detect slight shifts in spectra upon complex formation, indicating the nature and strength of the molecular interactions. researchgate.net UV-visible titration, for instance, has been used to predict the binding constant between mephenesin and host molecules. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. researchgate.netresearchgate.net DFT calculations can define a compound's molecular structure and geometry, while topological analyses like Electron Localization Function (ELF) and Reduced Density Gradient (RDG) can identify weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial in drug-receptor binding. researchgate.netresearchgate.net Such theoretical investigations have been performed on nicotinates and related compounds to understand electron delocalization and identify reactive sites. researchgate.net The application of these integrated spectroscopic and computational approaches to mephenesin nicotinate could precisely map its binding orientation and affinity with targets in the skin and underlying tissues, providing a robust, evidence-based understanding of its pharmacodynamics.
Novel Delivery Systems for Enhanced Permeation
A significant challenge in topical drug delivery is overcoming the skin's primary barrier, the stratum corneum. nih.gov Future research on this compound will likely focus on novel delivery systems designed to enhance its permeation and bioavailability at the target site. ijpsjournal.com
One promising avenue is the use of lipid-based vesicles like transfersomes. These are highly deformable carriers that can squeeze through pores in the stratum corneum that are much smaller than their own diameter, enabling the transport of both water-soluble and fat-soluble agents into deeper skin layers. google.com Another approach involves incorporating the drug into a polymeric matrix. Blends of polymers can be engineered to increase the loading capacity of a drug and modulate its release rate from a transdermal patch, ensuring controlled and sustained delivery. googleapis.com
The co-administration of chemical penetration enhancers is a well-established strategy that continues to evolve. nih.gov Terpenes, which are naturally derived and generally recognized as safe (GRAS), are of particular interest. nih.gov They are believed to enhance permeation by disrupting the highly organized structure of intercellular lipids in the stratum corneum or by improving the drug's solubility within skin lipids. nih.gov The effectiveness of these enhancers can be evaluated using techniques like differential scanning calorimetry (DSC) and FTIR spectroscopy, which measure changes in the thermal behavior and molecular organization of skin components. nih.gov Investigating this compound within these advanced delivery platforms could lead to more effective topical formulations with improved therapeutic outcomes.
| Delivery System Type | Mechanism of Action | Potential Application for this compound |
| Transfersomes | Ultradeformable lipid vesicles that can penetrate the stratum corneum barrier. google.com | Enhanced delivery of the ester to deeper tissue layers for muscle relaxation and vasodilation. |
| Polymer Matrix | A blend of polymers in an adhesive system that controls drug release. googleapis.com | Development of a transdermal patch for sustained, controlled release of this compound. |
| Chemical Enhancers | Compounds (e.g., terpenes) that reversibly reduce the barrier resistance of the skin. nih.gov | Incorporation into creams or gels to increase the rate and depth of drug penetration. |
Integration of Omics Data in Mechanistic Studies
Modern drug development is increasingly moving toward a systems-level understanding of drug action, facilitated by the integration of "omics" data (e.g., genomics, transcriptomics, proteomics, metabolomics). nih.govnih.gov This approach holds immense potential for elucidating the complex biological pathways modulated by this compound.
Quantitative Systems Pharmacology (QSP) provides a framework for integrating diverse datasets to create mechanistic models that can simulate how a drug affects biological networks. nih.gov For instance, transcriptomics data from skin biopsies could reveal changes in gene expression following the application of this compound, identifying the cellular pathways it influences. Metabolomics could analyze changes in small-molecule metabolites, providing insight into the drug's impact on local cellular metabolism.
By combining these omics-derived insights with pharmacokinetic data, researchers can build comprehensive models of the drug's effect. nih.govnih.gov This approach allows for the investigation of complex interactions, such as the interplay between the muscle relaxant effects of the mephenesin moiety and the vasodilatory and potential anti-inflammatory effects of the nicotinate moiety. drugbank.comdrugbank.com Such models can help discover new therapeutic targets, identify biomarkers for patient response, and inform the development of combination therapies. nih.govresearchgate.net
Theoretical Prediction of Novel Analogs
Computational chemistry and in silico modeling are powerful tools for the rational design of new chemical entities. researchgate.net These methods can be used to predict novel analogs of this compound with potentially superior properties, such as enhanced permeability, greater target affinity, or an improved stability profile.
Techniques like molecular docking are used to predict the preferred binding orientation of a ligand to a molecular target. researchgate.net This allows for the virtual screening of large libraries of potential analogs to identify those most likely to be active. sourceforge.io Furthermore, quantum chemical methods can predict the molecular structures and reactivity of hypothetical compounds before they are synthesized, saving considerable time and resources. researchgate.net
By establishing a quantitative structure-activity relationship (QSAR), researchers can build models that correlate specific structural features of a molecule with its biological activity. This allows for the targeted modification of the this compound structure—for example, by altering the ester linkage, substituting groups on the aromatic ring, or modifying the propanediol (B1597323) chain—to optimize its therapeutic characteristics. nih.gov This predictive, computer-aided approach accelerates the drug discovery process, moving beyond serendipity toward the intentional design of improved therapeutic agents. zu.edu.pk
Q & A
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols for synthesis, characterization, and assays (e.g., NMR parameters, cell culture conditions). Use reference standards (e.g., USP-grade nicotinic acid) and validate findings across ≥2 independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
